molecular formula C14H21N B023590 1-(2-Phenylpropan-2-yl)piperidine CAS No. 92321-29-4

1-(2-Phenylpropan-2-yl)piperidine

Cat. No.: B023590
CAS No.: 92321-29-4
M. Wt: 203.32 g/mol
InChI Key: HORGQLWAZQOQNU-UHFFFAOYSA-N
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Description

1-(1-Methyl-1-phenylethyl)piperidine is an organic compound with the molecular formula C14H21N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications as an intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

1-(1-Methyl-1-phenylethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1-(2-Phenylpropan-2-yl)piperidine is an analog of phencyclidine and its primary target is the human cytochrome P450 (CYP) 2B6 . The CYP enzymes are a group of heme-thiolate monooxygenases that play a crucial role in the metabolism of a wide variety of compounds.

Mode of Action

This compound acts as a mechanism-based inactivator of CYP2B6 . Inactivation of CYP2B6 by this compound can lead to changes in the metabolism of drugs and other substances that are substrates of this enzyme.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . It is also a CYP2D6 inhibitor . These properties suggest that it has good bioavailability and can cross the blood-brain barrier, which could impact its pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by storage conditions. It is recommended to be stored in an inert atmosphere at room temperature . Furthermore, its action and efficacy can be influenced by factors such as the presence of other drugs or substances that are substrates or inhibitors of CYP2B6.

Safety and Hazards

The compound is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Future Directions

Piperidine, a major component of “1-(2-Phenylpropan-2-yl)piperidine”, has shown promising results in the treatment of various types of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers is a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1-phenylethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanol with piperidine in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with piperidine to yield 1-(1-Methyl-1-phenylethyl)piperidine .

Industrial Production Methods: Industrial production of 1-(1-Methyl-1-phenylethyl)piperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1-phenylethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1-phenylethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-(2-phenylpropan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGQLWAZQOQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276877
Record name 1-(2-phenylpropan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92321-29-4
Record name 1-(2-phenylpropan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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